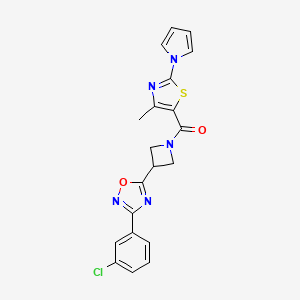
(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel structure with potential biological activities. Its unique combination of oxadiazole and thiazole moieties may confer various pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound features:
- Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Thiazole ring : Often associated with anti-inflammatory and antimicrobial effects.
Molecular Formula
The molecular formula of the compound is C17H16ClN5O.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. In a study evaluating related oxadiazole derivatives, compounds with electron-withdrawing groups showed enhanced activity against both Gram-positive and Gram-negative bacteria . The presence of the chlorophenyl group in our compound may similarly enhance its antimicrobial efficacy.
Anticancer Potential
The structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole and thiazole rings can influence anticancer activity. For instance, derivatives with specific substitutions have demonstrated promising results against cancer cell lines such as MCF-7 . The incorporation of a pyrrole moiety may further augment this activity due to its known interactions with biological targets.
The proposed mechanism for the biological activities of oxadiazole and thiazole derivatives includes:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Modulation of enzyme activity : Interaction with specific enzymes involved in cancer cell proliferation may lead to reduced tumor growth.
Study 1: Antimicrobial Evaluation
A series of thiazolidin derivatives containing oxadiazoles were tested for their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against various pathogens, including E. coli and S. aureus .
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated IC50 values ranging from 1 to 7 μM against MCF-7 cells, indicating significant anticancer potential compared to standard treatments like Doxorubicin (IC50 = 0.5 μM) . This suggests that our target compound may also exhibit comparable or superior anticancer activity.
Data Tables
Propriétés
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-12-16(29-20(22-12)25-7-2-3-8-25)19(27)26-10-14(11-26)18-23-17(24-28-18)13-5-4-6-15(21)9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHQKYXWTNBSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














